Mitochondrial respiration-IN-3

Description

Structure

3D Structure

Properties

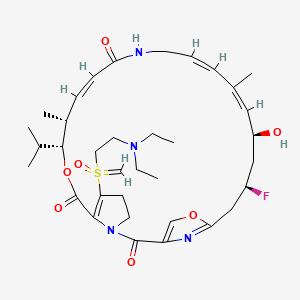

Molecular Formula |

C35H51FN4O7S |

|---|---|

Molecular Weight |

690.9 g/mol |

IUPAC Name |

(10R,11R,12E,17E,19E,21S,23R)-6-[2-(diethylamino)ethyl-methylidene-oxo-λ6-sulfanyl]-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14-trione |

InChI |

InChI=1S/C35H51FN4O7S/c1-8-39(9-2)17-18-48(7,45)29-14-16-40-32(29)35(44)47-33(23(3)4)25(6)12-13-30(42)37-15-10-11-24(5)19-27(41)20-26(36)21-31-38-28(22-46-31)34(40)43/h10-13,19,22-23,25-27,33,41H,7-9,14-18,20-21H2,1-6H3,(H,37,42)/b11-10+,13-12+,24-19+/t25-,26-,27-,33-,48?/m1/s1 |

InChI Key |

LUJOAICGHADFJO-PUENPEMESA-N |

Isomeric SMILES |

CCN(CC)CCS(=C)(=O)C1=C2C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C/C(=C/[C@H](C[C@H](CC3=NC(=CO3)C(=O)N2CC1)F)O)/C)C)C(C)C |

Canonical SMILES |

CCN(CC)CCS(=C)(=O)C1=C2C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(CC3=NC(=CO3)C(=O)N2CC1)F)O)C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Mitochondrial Respiration-IN-3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial respiration-IN-3 is a novel fluorinated derivative of the streptogramin A antibiotic, Dalfopristin. This compound has emerged as a potent and selective inhibitor of mitochondrial translation, demonstrating significant efficacy against glioblastoma stem cells (GSCs). By specifically targeting the large subunit of the mitochondrial ribosome, this compound disrupts the synthesis of essential protein components of the electron transport chain. This leads to a cascade of events including the impairment of oxidative phosphorylation (OXPHOS), cell cycle arrest, and ultimately, apoptosis in GSC populations that are highly dependent on mitochondrial respiration and notoriously resistant to conventional therapies. This technical guide provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

This compound, often in synergy with a streptogramin B antibiotic like Quinupristin, functions as a targeted inhibitor of protein synthesis within the mitochondria.[1][2][3][4]

1. Targeting the Mitoribosome: The primary molecular target of Dalfopristin and its derivatives is the large subunit (mt-LSU) of the mitochondrial ribosome (mitoribosome).[1][2][3] Cryo-electron microscopy has revealed that Dalfopristin binds within the peptidyl transferase center of the mt-LSU, sterically hindering the progression of the nascent polypeptide chain.[1][2]

2. Inhibition of Mitochondrial Translation: By binding to the mitoribosome, this compound effectively stalls the translation of the 13 essential proteins encoded by mitochondrial DNA (mtDNA). These proteins are critical subunits of the oxidative phosphorylation (OXPHOS) complexes I, III, IV, and V.

3. Disruption of Oxidative Phosphorylation (OXPHOS): The inhibition of mitochondrial translation leads to a functional dysregulation of the OXPHOS system.[1][2][3] This impairment of cellular respiration curtails the primary energy source for glioblastoma stem cells, which are highly reliant on this metabolic pathway.

4. Induction of Apoptosis and Cell Cycle Arrest: The severe metabolic stress induced by OXPHOS disruption triggers a downstream cascade of cellular events. This includes a halt in the cell cycle and the activation of the intrinsic apoptotic pathway, leading to programmed cell death in GSCs.[1][2][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating compounds like this compound.

Caption: Mechanism of action of this compound in glioblastoma stem cells.

Caption: A generalized experimental workflow for preclinical evaluation.

Quantitative Data

The efficacy of Dalfopristin, in combination with Quinupristin (Q/D), has been quantified across a panel of patient-derived glioblastoma stem cell lines.

Table 1: In Vitro Cytotoxicity of Quinupristin/Dalfopristin (Q/D) against Glioblastoma Stem Cell (GSC) Lines

| GSC Line | GI₅₀ (µM) after 48h Treatment | GI₅₀ (µM) after 72h Treatment |

|---|---|---|

| COMI | Not specified in abstract | 6.5 ± 1.1 |

| VIPI | Not specified in abstract | Not specified in abstract |

| Panel of 21 GSC lines | 2.5 - 32.5 | 1.7 - 12.2 |

Data extracted from Sighel et al., 2021.[2]

Table 2: Comparative Cytotoxicity of Q/D and Temozolomide (TMZ) in COMI GSC Line

| Compound | GI₅₀ (µM) |

|---|---|

| Quinupristin/Dalfopristin (Q/D) | 6.5 ± 1.1 |

| Temozolomide (TMZ) | 96.5 ± 15.2 |

Data extracted from Sighel et al., 2021.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.

1. Cell Culture of Glioblastoma Stem Cells (GSCs)

-

Source: Patient-derived glioblastoma tissue.

-

Culture Conditions: GSCs are maintained in a serum-free neural stem cell medium supplemented with growth factors such as EGF and FGF2.[6]

-

Format: Cells can be grown as neurospheres in suspension or as an adherent monolayer on laminin-coated plates.[6]

2. Cell Viability Assay

-

Principle: To determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀).

-

Method:

-

Seed GSCs in 96-well plates.

-

Treat with a serial dilution of the test compound (e.g., this compound).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Measure cell viability using a luminescent-based assay that quantifies ATP (e.g., CellTiter-Glo®).

-

Normalize data to vehicle-treated controls and calculate GI₅₀ values.

-

3. Clonogenicity (Gliomasphere Formation) Assay

-

Principle: To assess the self-renewal capacity of GSCs after drug treatment.

-

Method:

-

Treat established gliomaspheres with the test compound for a defined period (e.g., 72 hours).

-

Dissociate the spheres into single cells.

-

Re-plate the cells at a low density (e.g., 10 or 100 cells/well) in fresh medium without the drug.

-

Culture for a period sufficient for new sphere formation (e.g., 7-10 days).

-

Quantify the number and size of the newly formed gliomaspheres.[2]

-

4. Mitochondrial Translation Assay

-

Principle: To directly measure the synthesis of proteins within the mitochondria.

-

Method:

-

Pre-treat GSCs with a cytoplasmic translation inhibitor (e.g., emetine) to block the synthesis of nuclear-encoded proteins.

-

Treat the cells with the test compound (this compound).

-

Pulse-label the cells with a radioactive amino acid mixture (e.g., ³⁵S-methionine/cysteine).

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Visualize the newly synthesized mitochondrial proteins by autoradiography. A reduction in the signal indicates inhibition of mitochondrial translation.

-

5. Analysis of Oxidative Phosphorylation (OXPHOS)

-

Principle: To measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

-

Method:

-

Seed GSCs on a Seahorse XF Cell Culture Microplate.

-

Treat with the test compound for the desired duration.

-

Use a Seahorse XF Analyzer to measure OCR in real-time.

-

Sequentially inject mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

6. Cell Cycle and Apoptosis Analysis

-

Principle: To determine the effect of the compound on cell cycle progression and programmed cell death.

-

Method:

-

Cell Cycle: Treat GSCs with the compound, fix the cells, stain with a DNA-intercalating dye (e.g., propidium iodide), and analyze the DNA content by flow cytometry.

-

Apoptosis: Treat GSCs, stain with Annexin V (to detect early apoptosis) and a viability dye (e.g., PI or 7-AAD), and analyze by flow cytometry.[2]

-

Conclusion

This compound represents a promising therapeutic agent that exploits a key metabolic vulnerability of glioblastoma stem cells. Its targeted mechanism of action—the inhibition of mitochondrial translation—leads to a potent and selective anti-cancer effect in preclinical models. The data and protocols presented in this guide offer a foundational understanding for further research and development of this and similar compounds for the treatment of glioblastoma and potentially other cancers reliant on oxidative phosphorylation.

References

Unraveling the Molecular Target of Mitochondrial Respiration Inhibition: A Technical Guide to Rotenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "Mitochondrial respiration-IN-3" remains unidentified in current scientific literature, this guide leverages Rotenone, a well-characterized inhibitor of mitochondrial respiration, as a paradigm to explore target identification and the downstream cellular consequences. Rotenone is a naturally occurring isoflavonoid and a potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[1][2] Its use in research has been instrumental in elucidating the mechanisms of mitochondrial dysfunction and its role in cellular processes such as apoptosis. This document provides a comprehensive overview of the target, mechanism of action, and experimental characterization of Rotenone, serving as a technical resource for researchers in drug development and cellular biology.

Core Target and Mechanism of Action

Rotenone's primary molecular target is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][3] It binds to the ubiquinone-binding site of Complex I, preventing the transfer of electrons from the iron-sulfur centers to ubiquinone.[1][2] This blockade has two major immediate consequences:

-

Inhibition of Oxidative Phosphorylation: The disruption of the electron flow halts the pumping of protons across the inner mitochondrial membrane by Complex I, leading to a collapse of the mitochondrial membrane potential and a drastic reduction in ATP synthesis.[1]

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron transfer leads to the accumulation of electrons within Complex I, which can then be prematurely transferred to molecular oxygen, generating superoxide radicals and subsequently other reactive oxygen species like hydrogen peroxide (H₂O₂).[1][4]

These primary effects trigger a cascade of downstream cellular events, ultimately leading to cell death, primarily through apoptosis.[5][6]

Quantitative Data Summary

The inhibitory potency of Rotenone can vary depending on the cell type and experimental conditions. The following tables summarize key quantitative data from various studies.

| Parameter | Cell Line/System | Value | Reference |

| IC₅₀ (Complex I Inhibition) | Rat Brain Synaptosomes | ~1 nM | [7] |

| IC₅₀ (Complex I Inhibition) | SH-SY5Y cells | < 100 nM | [3][8] |

| IC₅₀ (Cell Viability) | SH-SY5Y cells | ~50 µM | [9] |

| IC₅₀ (Cell Viability) | HL-60 cells | ~100 nM | [10] |

| IC₅₀ (Cell Viability) | HT1080 cells | Not specified | [11] |

| IC₅₀ (Succinyl-CoA biosynthesis) | SH-SY5Y cells | 25 nM | [12] |

Table 1: IC₅₀ Values of Rotenone

| Parameter | Cell Line/System | Concentration | Effect | Reference |

| Oxygen Consumption | Rat Brain Synaptosomes | 1 nM | Rapid decrease | [7] |

| Oxygen Consumption | HL-60 cells | 10 nM | Detectable inhibition | [10] |

| Oxygen Consumption | HL-60 cells | 100 nM | Rapid decrease | [10] |

| Oxygen Consumption | HL-60 cells | 500 nM | >96% inhibition | [11] |

| Cellular ATP Levels | HL-60 cells | < 100 nM | Sharp decrease | [10] |

| Cellular ATP Levels | HL-60 cells | 500 nM | Decreased to 64% of control | [10] |

Table 2: Effects of Rotenone on Cellular Respiration and ATP Levels

Key Signaling Pathways Affected by Rotenone

Rotenone-induced mitochondrial dysfunction triggers several signaling pathways that converge on apoptosis. The increased ROS production and ATP depletion are key initiators of these cascades.

Intrinsic Apoptosis Pathway

Inhibition of Complex I by Rotenone leads to an increase in mitochondrial ROS, which can trigger the opening of the mitochondrial permeability transition pore (mPTP). This results in the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3, ultimately leading to apoptosis.[5][11]

MAP Kinase Signaling Pathways

Rotenone has been shown to activate the p38 and JNK (c-Jun N-terminal kinase) MAP kinase pathways, which are known to be involved in stress responses and apoptosis.[6][13] The activation of these pathways can be triggered by the increase in intracellular ROS. Activated JNK and p38 can, in turn, contribute to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Rotenone-induced H₂O₂ production has been shown to inhibit the mTOR-mediated phosphorylation of its downstream effectors, S6K1 and 4E-BP1, leading to both caspase-dependent and -independent apoptosis.[5][14]

Experimental Protocols

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol describes the measurement of oxygen consumption rate (OCR) in intact cells using high-resolution respirometry (e.g., Oroboros O2k).[15][16]

Materials:

-

High-resolution respirometer

-

Cell culture medium

-

Rotenone stock solution (in DMSO)

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupler)

-

Antimycin A (Complex III inhibitor)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

Procedure:

-

Harvest cells by trypsinization and resuspend in fresh culture medium.

-

Determine cell density using a hemocytometer or automated cell counter.

-

Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.

-

Add a known number of cells (e.g., 1-2 x 10⁶ cells) to the respirometer chambers containing pre-warmed culture medium.

-

Record the basal respiration rate.

-

Inject Rotenone at the desired concentration and record the change in OCR to determine the extent of Complex I inhibition.

-

Sequentially add oligomycin to inhibit ATP synthase and measure the proton leak.

-

Add FCCP to uncouple the electron transport chain and determine the maximal respiration capacity.

-

Finally, add Antimycin A to block Complex III and measure the non-mitochondrial oxygen consumption.

-

Analyze the data to calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

Rotenone stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of Rotenone for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular ROS

This protocol uses the fluorescent probe CM-H₂DCFDA to detect intracellular ROS.[5][17]

Materials:

-

CM-H₂DCFDA probe

-

Cell culture medium

-

Rotenone stock solution

-

PBS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with Rotenone for the specified time.

-

Wash the cells with PBS.

-

Load the cells with CM-H₂DCFDA (e.g., 5 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Conclusion

Rotenone serves as a powerful tool for studying the intricacies of mitochondrial respiration and its impact on cellular fate. Its specific inhibition of Complex I provides a clear and reproducible method for inducing mitochondrial dysfunction, allowing for the detailed investigation of downstream signaling pathways and cellular responses. The experimental protocols and data presented in this guide offer a solid foundation for researchers aiming to characterize novel inhibitors of mitochondrial respiration and to further understand the pivotal role of mitochondria in health and disease.

References

- 1. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rotenone causes mitochondrial dysfunction and prevents maturation in porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Complex I Is Rate-limiting for Oxygen Consumption in the Nerve Terminal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rotenone-Mediated Changes in Intracellular Coenzyme A Thioester Levels: Implications for Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rosmarinic Acid Attenuates Rotenone-Induced Neurotoxicity in SH-SY5Y Parkinson’s Disease Cell Model through Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rotenone-induced apoptosis is mediated by p38 and JNK MAP kinases in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rotenone induction of hydrogen peroxide inhibits mTOR-mediated S6K1 and 4E-BP1/eIF4E pathways, leading to neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of rotenone contamination on high-resolution mitochondrial respiration experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effect of rotenone contamination on high-resolution mitochondrial respiration experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Impact of Mitochondrial Respiration-IN-3 on the Electron Transport Chain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of a novel small molecule, designated "Mitochondrial Respiration-IN-3," on the mitochondrial electron transport chain (ETC). This document collates available preclinical data, outlines detailed experimental methodologies for its characterization, and presents its mechanism of action through structured data and visual pathways. The primary audience for this guide includes researchers in mitochondrial biology, scientists in drug discovery, and professionals in preclinical development. All data presented herein is based on preclinical in vitro and cellular assays.

Introduction to this compound

This compound is an investigational small molecule inhibitor of the mitochondrial electron transport chain. Its development is aimed at exploring therapeutic applications in conditions where modulation of cellular respiration is desirable. This guide focuses on its specific interaction with the ETC and the downstream consequences on cellular bioenergetics.

Mechanism of Action: Inhibition of Complex III

This compound selectively targets and inhibits the function of Complex III (Cytochrome c reductase) of the electron transport chain. This inhibition disrupts the transfer of electrons from Coenzyme Q (Ubiquinone) to Cytochrome c, a critical step in the process of oxidative phosphorylation. The blockage of electron flow at Complex III leads to a cascade of effects, including a reduction in the proton motive force and a subsequent decrease in ATP synthesis.

Quantitative Analysis of Bioenergetic Effects

The following tables summarize the key quantitative data obtained from in vitro assays assessing the impact of this compound on mitochondrial function.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Cell Type |

| IC50 for Complex III Inhibition | 75 nM | Isolated rat liver mitochondria |

| IC50 for Oxygen Consumption Rate (OCR) | 150 nM | Human embryonic kidney (HEK293) cells |

| EC50 for Extracellular Acidification Rate (ECAR) Increase | 200 nM | Human colon cancer (HCT116) cells |

Table 2: Effects on Cellular Respiration Parameters

| Parameter | Vehicle Control | This compound (150 nM) | Fold Change |

| Basal Respiration (pmol O₂/min) | 120 ± 8 | 45 ± 5 | -2.67 |

| ATP-Linked Respiration (pmol O₂/min) | 95 ± 6 | 20 ± 3 | -4.75 |

| Maximal Respiration (pmol O₂/min) | 250 ± 15 | 48 ± 6 | -5.21 |

| Proton Leak (pmol O₂/min) | 25 ± 3 | 25 ± 4 | No significant change |

| Spare Respiratory Capacity (%) | 108% | 7% | -15.4 |

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) in Intact Cells

This protocol outlines the methodology for assessing the effect of this compound on cellular respiration using extracellular flux analysis.

Materials:

-

Seahorse XF Analyzer (or equivalent)

-

Cell culture plates compatible with the analyzer

-

This compound

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I/III inhibitors)

-

Assay medium (e.g., DMEM without bicarbonate)

Procedure:

-

Seed cells in the microplate at a predetermined density and allow them to adhere overnight.

-

The following day, replace the culture medium with the assay medium pre-warmed to 37°C.

-

Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.

-

Prepare stock solutions of this compound and the other mitochondrial inhibitors in the assay medium.

-

Load the injector ports of the sensor cartridge with the compounds.

-

Calibrate the sensor cartridge in the analyzer.

-

Load the cell plate into the analyzer and initiate the assay protocol.

-

The protocol involves sequential injections of:

-

This compound or vehicle control.

-

Oligomycin to measure ATP-linked respiration.

-

FCCP to determine maximal respiration.

-

Rotenone and Antimycin A to measure non-mitochondrial oxygen consumption.

-

-

Analyze the resulting data to determine the various parameters of mitochondrial respiration.

Complex III Activity Assay in Isolated Mitochondria

This protocol describes the measurement of Complex III activity using a spectrophotometric method.

Materials:

-

Isolated mitochondria

-

Spectrophotometer

-

Assay buffer (e.g., potassium phosphate buffer with EDTA)

-

Decylubiquinol (substrate)

-

Cytochrome c (electron acceptor)

-

Potassium cyanide (KCN) (to inhibit Complex IV)

-

This compound

Procedure:

-

Isolate mitochondria from a relevant tissue source (e.g., rat liver) using differential centrifugation.

-

Determine the protein concentration of the mitochondrial suspension.

-

Prepare the reaction mixture in a cuvette containing the assay buffer, KCN, and Cytochrome c.

-

Add the isolated mitochondria to the cuvette.

-

Add varying concentrations of this compound or a vehicle control and incubate for a specified time.

-

Initiate the reaction by adding the substrate, Decylubiquinol.

-

Monitor the reduction of Cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

Calculate the rate of reaction and determine the IC50 value for this compound.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.

An In-depth Technical Guide to Mitochondrial Complex I Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Mitochondrial Complex I, its inhibition, and the experimental methodologies used to study this critical aspect of cellular bioenergetetics. Given the lack of specific public information on a compound named "Mitochondrial respiration-IN-3," this document will focus on the well-characterized and widely studied Complex I inhibitor, rotenone, as a representative example to illustrate the principles and techniques of Complex I inhibition.

Introduction to Mitochondrial Complex I

Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain (ETC) located in the inner mitochondrial membrane.[1][2] It plays a pivotal role in cellular respiration by catalyzing the transfer of electrons from NADH to ubiquinone.[3][4] This electron transfer is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, contributing to the generation of the proton-motive force that drives ATP synthesis.[1][5]

Key Functions of Complex I:

-

Initiation of Electron Transport: Accepts electrons from NADH, the primary product of the citric acid cycle and fatty acid oxidation.[3][6]

-

Proton Translocation: Couples electron transfer to the pumping of four protons across the inner mitochondrial membrane for every two electrons transferred.[2][5]

-

Redox Homeostasis: Plays a crucial role in maintaining the cellular NAD+/NADH ratio.

-

Reactive Oxygen Species (ROS) Production: Under certain conditions, Complex I can be a significant source of superoxide, a reactive oxygen species.[7]

Mechanism of Complex I Inhibition

Inhibitors of Complex I block the flow of electrons, thereby disrupting the entire process of oxidative phosphorylation.[8][9] These inhibitors typically bind to the ubiquinone-binding pocket of the enzyme, preventing the reduction of ubiquinone.[10]

Rotenone as a Model Inhibitor:

Rotenone is a classic, high-affinity inhibitor of Complex I.[3][11] It is a lipophilic molecule that readily crosses cellular and mitochondrial membranes. Its binding site is located within the ubiquinone reduction site of Complex I, effectively blocking the transfer of electrons from the iron-sulfur clusters to ubiquinone.[7][9]

Consequences of Complex I Inhibition:

-

Decreased ATP Production: The halt in electron flow leads to a reduction in the proton gradient and consequently, a significant drop in ATP synthesis.[8][9]

-

Increased NADH Levels: The blockage of NADH oxidation leads to an accumulation of NADH in the mitochondrial matrix.[10]

-

Increased ROS Production: Inhibition can lead to the backflow of electrons and the formation of superoxide radicals.[7]

-

Cellular Stress and Apoptosis: Prolonged and severe inhibition of Complex I can trigger cellular stress pathways and ultimately lead to programmed cell death (apoptosis).[12]

Quantitative Data on Complex I Inhibition

The potency of a Complex I inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | Target | IC50 (in vitro) | Cell-based Assay Notes | Reference |

| Rotenone | Mitochondrial Complex I | 10-20 nM | Potent inhibitor of cell respiration. | [11] |

| C458 | Mitochondrial Complex I | Weak inhibitor (~15% at 1 µM) | Protective against Aβ toxicity at nanomolar doses. | [10] |

| Myxothiazol | Mitochondrial Complex III | Varies | Used to isolate Complex I activity. | [13][14] |

| Antimycin A | Mitochondrial Complex III | Varies | Induces cell cycle arrest and death in differentiated cells. | [8] |

Experimental Protocols

A variety of experimental techniques are employed to study the effects of inhibitors on mitochondrial respiration and Complex I activity.

The oxygen consumption rate (OCR) is a key indicator of mitochondrial function and can be measured using high-resolution respirometry or extracellular flux analyzers.[15][16]

Protocol: Measuring Oxygen Consumption Rate in Intact Cells [15]

-

Cell Preparation: Plate cells in a suitable microplate for the extracellular flux analyzer and allow them to adhere overnight.

-

Assay Medium: Replace the culture medium with a low-buffered assay medium (e.g., XF Base Medium) supplemented with substrates like glucose, pyruvate, and glutamine.

-

Baseline Measurement: Record the basal oxygen consumption rate.

-

Sequential Injections: Sequentially inject pharmacological agents to assess different parameters of mitochondrial function:

-

Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine the maximal respiration capacity.

-

Rotenone & Antimycin A: Inhibitors of Complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: Calculate parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

This assay directly measures the activity of Complex I in isolated mitochondria or cell lysates.

Protocol: NADH:Ubiquinone Oxidoreductase Activity Assay [7]

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing a buffer (e.g., potassium phosphate), NADH as the substrate, and an artificial electron acceptor like decylubiquinone or Coenzyme Q1.

-

Initiation: Start the reaction by adding the mitochondrial sample to the reaction mixture.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Inhibitor Addition: To determine the specific activity of Complex I, measure the reaction rate in the presence and absence of a specific Complex I inhibitor (e.g., rotenone). The rotenone-sensitive rate represents the true Complex I activity.

Signaling Pathways and Workflows

The following diagrams illustrate the central role of Complex I in mitochondrial respiration and the workflow for assessing its inhibition.

Figure 1: Overview of the mitochondrial electron transport chain.

Figure 2: Experimental workflow for assessing Complex I inhibition.

Figure 3: Logical consequences of Complex I inhibition.

References

- 1. The Mitochondrion - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. academic.oup.com [academic.oup.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Mechanisms of Mitochondrial Respiratory Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular respiration - Wikipedia [en.wikipedia.org]

- 7. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic assessment of a novel mitochondrial complex I inhibitor in in vitro and in vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of mitochondrial respiratory chain complex I by TNF results in cytochrome c release, membrane permeability transition, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pnas.org [pnas.org]

- 15. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unveiling Mitochondrial Respiration-IN-3: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Mitochondrial respiration-IN-3" is a novel, cell membrane-permeable molecule identified as a fluorine derivative of the antibiotic Dalfopristin. This compound has emerged as a potent inhibitor of mitochondrial translation, demonstrating significant efficacy in suppressing the growth of glioblastoma stem cells (GSCs). This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of "this compound" and related compounds, drawing from the seminal research in the field. While "this compound" is a commercial identifier, the foundational research points to a class of fluorinated Dalfopristin derivatives with promising anti-cancer properties. This document aims to equip researchers with the available data and a framework for understanding this new class of mitochondrial inhibitors.

Discovery and Rationale

The discovery of "this compound" stems from a targeted effort to identify novel therapeutic agents against glioblastoma, a particularly aggressive and difficult-to-treat brain tumor. The rationale behind this research is the critical reliance of glioblastoma stem cells (GSCs) on mitochondrial oxidative phosphorylation (OXPHOS) for their survival and proliferation. By inhibiting mitochondrial translation, the synthesis of essential protein subunits of the electron transport chain is disrupted, leading to a collapse of OXPHOS and subsequent GSC death.

Initial high-content screening of compounds with potential to block mitochondrial ribosomes identified the combination of quinupristin and dalfopristin (Q/D) as a highly effective suppressor of GSC growth[1][2][3]. This led to a focused effort to develop more potent and cell-permeable derivatives of streptogramin A antibiotics, such as Dalfopristin[4][5]. "this compound" is a result of this medicinal chemistry effort, incorporating a fluorine atom to potentially enhance its pharmacological properties[5].

Synthesis

While the precise, step-by-step synthesis protocol for "this compound" is proprietary to its commercial supplier, the foundational research by Sighel et al. outlines the general approach to creating a series of streptogramin A derivatives[5]. The synthesis originates from the Dalfopristin scaffold. The process involves chemical modifications to introduce a fluorine atom at a specific position, likely the (16R) position as indicated for potent analogues in the key research paper[5].

Below is a generalized workflow representing the likely synthetic strategy.

Figure 1. A generalized synthetic workflow for the preparation of fluorinated Dalfopristin derivatives.

Mechanism of Action

"this compound" exerts its cytotoxic effects on cancer cells by specifically targeting and inhibiting the mitochondrial ribosome (mitoribosome). The binding of this Dalfopristin derivative to the large subunit of the mitoribosome blocks the process of mitochondrial translation[2][5]. This inhibition prevents the synthesis of 13 essential proteins encoded by the mitochondrial DNA, all of which are critical components of the oxidative phosphorylation system.

The disruption of OXPHOS leads to a cascade of downstream events within the glioblastoma stem cells, including:

-

Decreased ATP Production: The primary energy currency of the cell becomes depleted.

-

Cell Cycle Arrest: Proliferation of the cancer stem cells is halted.

-

Induction of Apoptosis: The cells undergo programmed cell death.

Figure 2. Signaling pathway illustrating the mechanism of action of "this compound".

Quantitative Data

Detailed quantitative data for "this compound" specifically is not publicly available in the peer-reviewed literature. However, the foundational study on streptogramin A derivatives provides data for a series of related compounds[5]. The fluorine derivatives of dalfopristin, such as compound (16R)-1e , were found to be more potent than the parent compound, Dalfopristin[5]. For a comprehensive understanding, it is recommended to consult the supplementary information of the primary research article by Sighel et al. in the European Journal of Medicinal Chemistry (2023)[5].

| Compound | Target | Assay | Activity | Reference |

| Quinupristin/Dalfopristin (Q/D) | Glioblastoma Stem Cells | Growth Inhibition | Effective suppressor | [1][2][3] |

| Fluorinated Dalfopristin Derivatives (e.g., (16R)-1e) | Glioblastoma Stem Cells | Growth Inhibition | More potent than Dalfopristin | [5] |

Experimental Protocols

Cell Culture

Patient-derived glioblastoma stem cells (GSCs) are cultured in serum-free medium supplemented with growth factors (e.g., EGF and bFGF) to maintain their stem-like state.

Cell Viability and Growth Inhibition Assays

GSCs are seeded in multi-well plates and treated with varying concentrations of the test compounds. Cell viability can be assessed after a defined incubation period (e.g., 72 hours) using commercially available assays such as CellTiter-Glo® (Promega) which measures ATP levels, or by staining with viability dyes like propidium iodide and subsequent analysis by flow cytometry.

Mitochondrial Translation Inhibition Assay

To specifically measure the inhibition of mitochondrial translation, a common method is to use metabolic labeling with ³⁵S-methionine in the presence of a cytosolic translation inhibitor (e.g., emetine). This allows for the specific detection of newly synthesized mitochondrial proteins by autoradiography after SDS-PAGE.

Figure 3. A simplified experimental workflow for assessing the effect of "this compound" on GSC viability.

Conclusion and Future Directions

"this compound" and its related fluorinated Dalfopristin derivatives represent a promising new class of anti-cancer agents that selectively target the metabolic vulnerability of glioblastoma stem cells. Their ability to inhibit mitochondrial translation offers a distinct mechanism of action with the potential to overcome resistance to conventional therapies.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the therapeutic potential of these compounds in preclinical animal models of glioblastoma.

-

Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules.

-

Combination therapies: Investigating the synergistic effects of these mitochondrial translation inhibitors with standard-of-care treatments for glioblastoma.

The development of these novel compounds underscores the importance of targeting mitochondrial metabolism as a therapeutic strategy in oncology. Further investigation is warranted to fully elucidate their clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Expanding the Chemical Space of Arsenicin A-C Related Polyarsenicals and Evaluation of Some Analogs as Inhibitors of Glioblastoma Stem Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Denise Sighel - Google Scholar [scholar.google.com]

- 4. VEGFR2 blockade inhibits glioblastoma cell proliferation by enhancing mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

"Mitochondrial respiration-IN-3" chemical structure and properties

Technical Guide to Inhibitors of Mitochondrial Respiration

Disclaimer: The specific compound "Mitochondrial respiration-IN-3" does not correspond to a publicly documented chemical entity based on available scientific literature and chemical databases. This guide therefore provides a comprehensive overview of the principles and methodologies associated with the study of mitochondrial respiration inhibitors, using well-characterized examples as representative models.

Introduction

Mitochondrial respiration, or oxidative phosphorylation (OXPHOS), is the primary mechanism for ATP production in eukaryotic cells, making it a critical process for cellular energy homeostasis. The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, orchestrates the flow of electrons from donors to the final acceptor, oxygen. The study of inhibitors of this process is fundamental to both basic research and drug development. These inhibitors are invaluable tools for dissecting the function of individual ETC complexes and have therapeutic potential in fields such as oncology and metabolic diseases. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the properties of key mitochondrial respiration inhibitors, experimental protocols for their study, and the signaling pathways they modulate.

The Mitochondrial Electron Transport Chain (ETC)

The ETC is composed of four main protein complexes (Complex I-IV) and two mobile electron carriers (ubiquinone and cytochrome c). Electrons from NADH and FADH₂ are passed sequentially through these complexes. This electron flow is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient that drives ATP synthesis by ATP synthase (Complex V).[1]

Key Inhibitors of Mitochondrial Respiration

Inhibitors of the ETC are classified based on the specific complex they target. Understanding their mechanism of action is crucial for experimental design and data interpretation.

Complex I (NADH:Ubiquinone Oxidoreductase) Inhibitor: Rotenone

Rotenone is a naturally occurring isoflavonoid that potently and specifically inhibits Complex I, blocking the transfer of electrons from NADH to ubiquinone.[2]

Complex III (Cytochrome c Reductase) Inhibitor: Antimycin A

Antimycin A is an antibiotic that binds to the Qi site of Complex III, inhibiting the oxidation of ubiquinol and blocking the electron flow to cytochrome c.[2][3]

Complex IV (Cytochrome c Oxidase) Inhibitor: Cyanide

Cyanide (in the form of hydrogen cyanide or its salts) is a highly toxic inhibitor that binds to the ferric iron in the heme a3 group of cytochrome c oxidase, preventing the final transfer of electrons to oxygen.[2][4]

Data Summary of Representative Inhibitors

The following table summarizes the key properties of these inhibitors.

| Property | Rotenone | Antimycin A | Potassium Cyanide (KCN) |

| Target Complex | Complex I (NADH:Ubiquinone Oxidoreductase) | Complex III (Cytochrome c Reductase) | Complex IV (Cytochrome c Oxidase) |

| Binding Site | Ubiquinone binding site | Qi site | Heme a3 iron center |

| Effect on ETC | Blocks NADH-linked respiration | Blocks electron transfer to cytochrome c | Blocks terminal electron transfer to O₂ |

| Chemical Formula | C₂₃H₂₂O₆ | C₂₈H₄₀N₂O₉ | KCN |

| Molar Mass | 394.4 g/mol | 548.6 g/mol | 65.12 g/mol |

| IC₅₀ Value (HepG2 cells) | ~10 µmol/dm³ (for ATP decrease)[5] | ~1 nmol/dm³ (for ATP decrease)[5] | Varies by cell type and conditions |

| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol) | Soluble in organic solvents (e.g., DMSO, Ethanol) | Soluble in water |

Experimental Protocols

The functional consequences of mitochondrial respiration inhibitors are typically assessed by measuring the oxygen consumption rate (OCR). High-resolution respirometry and extracellular flux analysis are the gold-standard techniques.

Protocol 1: High-Resolution Respirometry of Isolated Mitochondria

This protocol describes the use of an Oroboros O2k or similar high-resolution respirometer to assess inhibitor effects on isolated mitochondria.[1][6]

4.1.1. Mitochondrial Isolation

-

Euthanize the animal and rapidly excise the tissue of interest (e.g., liver, heart) into ice-cold isolation buffer (e.g., containing sucrose, MOPS, and EGTA).[7]

-

Mince the tissue thoroughly on ice and homogenize using a Teflon pestle at a controlled speed.[7]

-

Perform differential centrifugation to separate mitochondria from other cellular components. This typically involves a low-speed spin to pellet nuclei and cell debris, followed by a high-speed spin to pellet mitochondria.[7]

-

Wash the mitochondrial pellet with isolation buffer to remove contaminants.

-

Resuspend the final pellet in a minimal volume of a suitable buffer (e.g., MiR05) and determine the protein concentration using a BCA or Bradford assay.[8] Keep mitochondria on ice and use within 4-6 hours.[7]

4.1.2. Respirometry Measurement

-

Calibrate the polarographic oxygen sensors of the respirometer according to the manufacturer's instructions.[9]

-

Add 2 mL of pre-warmed respiration medium (e.g., MiR05) to each chamber and allow the signal to stabilize.[6]

-

Add a precise amount of isolated mitochondria (typically 0.1-0.5 mg/mL protein) to each chamber.[6]

-

Initiate a Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol. A typical protocol to test a Complex I inhibitor would be:

-

Step 1 (LEAK state): Add Complex I-linked substrates (e.g., glutamate + malate). This measures LEAK respiration, which compensates for the proton leak across the inner membrane.[6]

-

Step 2 (OXPHOS state): Add ADP to stimulate ATP synthesis (State 3 respiration). This measures the oxidative phosphorylation capacity.[6]

-

Step 3 (Inhibition): Titrate the inhibitor of interest (e.g., Rotenone) to determine its effect on OXPHOS capacity.

-

Step 4 (ET Capacity): Add a Complex II substrate (e.g., succinate) to bypass the inhibited Complex I.

-

Step 5 (Uncoupled state): Add an uncoupler (e.g., FCCP) to dissipate the proton gradient and measure the maximum capacity of the electron transport system (ETS).[9]

-

Step 6 (ROX): Add an inhibitor downstream of the bypass (e.g., Antimycin A) to shut down respiration and measure residual oxygen consumption (ROX).[8]

-

-

Analyze the data using the manufacturer's software to calculate respiration rates (oxygen flux) at each step.

Protocol 2: Seahorse XF Cell Mito Stress Test

This protocol uses an Agilent Seahorse XF Analyzer to measure OCR in intact cells, providing insights into basal respiration, ATP-linked respiration, and spare respiratory capacity.[10][11]

4.2.1. Cell Preparation

-

Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant solution and incubate overnight at 37°C in a non-CO₂ incubator.[12]

-

On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine) and incubate for 1 hour at 37°C in a non-CO₂ incubator.[10]

4.2.2. Assay Execution

-

Load the injector ports of the hydrated sensor cartridge with the compounds for the Mito Stress Test. The standard sequence is:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (Uncoupler)

-

Port C: Rotenone & Antimycin A (Complex I & III inhibitors)[11]

-

-

Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol.

-

The instrument will perform baseline OCR measurements before sequentially injecting the compounds from each port, with OCR measurements taken after each injection.

4.2.3. Data Analysis

-

Use the Seahorse Wave software or Seahorse Analytics to analyze the OCR data.[13]

-

The key parameters calculated are:

-

Basal Respiration: The initial OCR before any injections.

-

ATP Production: The decrease in OCR after oligomycin injection.

-

Maximal Respiration: The peak OCR after FCCP injection.

-

Spare Respiratory Capacity: The difference between maximal and basal respiration.

-

Non-Mitochondrial Respiration: The OCR remaining after Rotenone/Antimycin A injection.[11]

-

Visualization of Pathways and Workflows

Electron Transport Chain and Inhibitor Action Sites

The following diagram illustrates the flow of electrons through the ETC and the specific points of action for the representative inhibitors discussed.

Caption: Electron transport chain with inhibitor targets.

Experimental Workflow: Seahorse XF Mito Stress Test

This diagram outlines the logical flow of the Seahorse XF Mito Stress Test protocol.

Caption: Seahorse XF Mito Stress Test experimental workflow.

Signaling Pathways Affected by ETC Inhibition

Inhibition of mitochondrial respiration triggers profound changes in cellular signaling, primarily due to decreased ATP production and increased generation of reactive oxygen species (ROS).

AMP-Activated Protein Kinase (AMPK) Pathway

A decrease in mitochondrial ATP production leads to an increase in the cellular AMP:ATP ratio. This change is sensed by AMPK, a master regulator of cellular energy homeostasis.[14]

-

Activation: Elevated AMP levels allosterically activate AMPK, which is further activated by upstream kinases like LKB1.[14]

-

Downstream Effects: Once activated, AMPK works to restore energy balance by:

-

Inhibiting Anabolic Pathways: It phosphorylates and inhibits key enzymes in ATP-consuming processes like protein, lipid, and carbohydrate synthesis.

-

Activating Catabolic Pathways: It promotes ATP-producing pathways such as glycolysis and fatty acid oxidation.

-

Mitochondrial Biogenesis: AMPK can stimulate the expression of genes involved in mitochondrial biogenesis, such as PGC-1α, as a long-term adaptive response.[14]

-

Reactive Oxygen Species (ROS) Signaling

Inhibition of the ETC, particularly at Complexes I and III, can cause electrons to "leak" and prematurely react with molecular oxygen, forming the superoxide anion (O₂⁻). This is a primary source of mitochondrial ROS.[15]

-

ROS Production: The buildup of reduced electron carriers upstream of the inhibition site increases the likelihood of single-electron transfers to oxygen.

-

Cellular Response: The resulting increase in ROS can have dual effects:

-

Physiological Signaling: At low levels, ROS can act as signaling molecules, activating pathways like NRF2, which upregulates antioxidant defenses.[14]

-

Oxidative Stress: At high levels, ROS can overwhelm the cell's antioxidant capacity, leading to oxidative damage to DNA, proteins, and lipids. This can trigger cell death pathways, including apoptosis and autophagy.[15] The opening of the mitochondrial permeability transition pore (mPTP) is a key event in ROS-mediated cell death.

-

This guide provides a foundational understanding of mitochondrial respiration inhibitors. The specific effects and optimal experimental conditions for any given inhibitor must be empirically determined within the context of the biological system being studied.

References

- 1. protocols.io [protocols.io]

- 2. m.youtube.com [m.youtube.com]

- 3. brainly.in [brainly.in]

- 4. meddiscoveries.org [meddiscoveries.org]

- 5. How to Use Respiratory Chain Inhibitors in Toxicology Studies—Whole-Cell Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.3.2. Mitochondrial High-Resolution Respirometry [bio-protocol.org]

- 7. agilent.com [agilent.com]

- 8. mdpi.com [mdpi.com]

- 9. High-Resolution FluoRespirometry and OXPHOS Protocols for Human Cells, Permeabilized Fibers from Small Biopsies of Muscle, and Isolated Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. content.protocols.io [content.protocols.io]

- 11. agilent.com [agilent.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mitochondrial Respiration Inhibitor 3 (MRI-3) and its Impact on Cellular Oxygen Consumption

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production and is intrinsically linked to cellular oxygen consumption. The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, plays a pivotal role in this process.[1][2][3][4][5] This document provides a comprehensive technical overview of a novel investigational compound, Mitochondrial Respiration Inhibitor 3 (MRI-3), and its effects on cellular bioenergetics. MRI-3 is a potent and selective inhibitor of Complex III (cytochrome c reductase) of the mitochondrial electron transport chain. By elucidating its mechanism of action and providing detailed experimental protocols, this guide serves as a crucial resource for researchers in drug development and cellular metabolism.

Introduction to Mitochondrial Respiration and Cellular Oxygen Consumption

Mitochondria, often referred to as the "powerhouses of the cell," are organelles that generate most of the cell's supply of adenosine triphosphate (ATP), used as a source of chemical energy.[4] This process, known as oxidative phosphorylation (OXPHOS), involves a series of redox reactions carried out by the electron transport chain.[5] The ETC consists of five multi-subunit protein complexes (Complexes I-V) located in the inner mitochondrial membrane.[1] Electrons, primarily from NADH and FADH₂, are passed along the chain, and the energy released is used to pump protons from the mitochondrial matrix to the intermembrane space, creating a proton gradient.[2][3][5] This proton-motive force drives ATP synthase (Complex V) to produce ATP.[2][3][6] Oxygen acts as the final electron acceptor in this chain, being reduced to water.[3][7] Consequently, the rate of mitochondrial respiration is directly coupled to the rate of cellular oxygen consumption.

MRI-3: Mechanism of Action

MRI-3 is a small molecule inhibitor that specifically targets Complex III of the electron transport chain. By binding to Complex III, MRI-3 obstructs the transfer of electrons from ubiquinol to cytochrome c. This inhibition has several key consequences:

-

Disruption of the Proton Gradient: The blockage of electron flow at Complex III halts the pumping of protons across the inner mitochondrial membrane by this complex.

-

Reduction in ATP Synthesis: The diminished proton-motive force leads to a significant decrease in ATP production via oxidative phosphorylation.

-

Increased Reactive Oxygen Species (ROS) Production: The stalled electron transport chain can lead to the formation of superoxide radicals, contributing to oxidative stress.[8]

-

Decreased Cellular Oxygen Consumption: As the flow of electrons to the final acceptor, oxygen, is impeded, the overall rate of cellular oxygen consumption is markedly reduced.

Signaling Pathway of MRI-3 Action

Caption: Mechanism of action of MRI-3 on the electron transport chain.

Quantitative Analysis of MRI-3 Effects

The inhibitory effects of MRI-3 on cellular oxygen consumption were quantified using high-resolution respirometry. The following tables summarize the key findings.

Table 1: In Vitro IC50 Values of MRI-3

| Cell Line | IC50 (nM) for Oxygen Consumption Rate (OCR) |

| HeLa | 15.2 ± 2.1 |

| A549 | 22.5 ± 3.5 |

| HepG2 | 18.9 ± 2.8 |

Table 2: Effect of MRI-3 (25 nM) on Key Bioenergetic Parameters in HeLa Cells

| Parameter | Control (pmol O₂/s/10⁶ cells) | MRI-3 Treated (pmol O₂/s/10⁶ cells) | % Change |

| Basal Respiration | 25.6 ± 2.3 | 8.2 ± 1.1 | -68% |

| ATP-Linked Respiration | 18.4 ± 1.9 | 2.1 ± 0.5 | -88% |

| Maximal Respiration | 55.1 ± 5.7 | 9.5 ± 1.3 | -83% |

| Proton Leak | 7.2 ± 0.8 | 6.1 ± 0.9 | -15% |

| Non-Mitochondrial Respiration | 3.1 ± 0.4 | 3.0 ± 0.5 | -3% |

Experimental Protocols

Measurement of Cellular Oxygen Consumption Rate (OCR)

This protocol outlines the measurement of OCR in intact cells using a Seahorse XF Analyzer.

Materials:

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

MRI-3 stock solution

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator overnight.

-

Assay Preparation:

-

Remove growth medium from the cells.

-

Wash the cells twice with pre-warmed assay medium.

-

Add the final volume of assay medium to each well.

-

Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.

-

-

Drug Loading: Load the injection ports of the sensor cartridge with the compounds (MRI-3, oligomycin, FCCP, rotenone/antimycin A) at the desired concentrations.

-

Assay Execution:

-

Calibrate the Seahorse XF Analyzer.

-

Load the cell plate and sensor cartridge into the analyzer.

-

Run the assay protocol, which involves sequential injections of the compounds and measurement of OCR.

-

Experimental Workflow for OCR Measurement

Caption: Workflow for measuring cellular oxygen consumption rate.

Isolation of Mitochondria

This protocol describes the isolation of mitochondria from cultured cells.

Materials:

-

Mitochondria Isolation Buffer (e.g., containing sucrose, Tris-HCl, and EGTA)

-

Dounce homogenizer

-

Centrifuge

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization or scraping and wash with PBS.

-

Homogenization: Resuspend the cell pellet in ice-cold isolation buffer and homogenize using a Dounce homogenizer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

-

-

Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step.

-

Final Pellet: Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications.

Concluding Remarks

MRI-3 demonstrates potent and specific inhibition of mitochondrial Complex III, leading to a significant reduction in cellular oxygen consumption and ATP production. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers investigating mitochondrial function and for the further development of compounds targeting cellular bioenergetics. The use of high-resolution respirometry is crucial for characterizing the effects of such inhibitors and for understanding their broader implications in cellular physiology and pathology. The provided diagrams offer a clear visual representation of the inhibitor's mechanism and the experimental procedures, facilitating a deeper understanding of the subject matter.

References

- 1. Mechanisms of Mitochondrial Respiratory Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Mitochondrion - Wikipedia [en.wikipedia.org]

- 5. Regulation of mitochondrial respiration and apoptosis through cell signaling: cytochrome c oxidase and cytochrome c in ischemia/reperfusion injury and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimenting with isolated mitochondria: state III respiration [ruf.rice.edu]

- 7. Mitochondrial respiration reduces exposure of the nucleus to oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Impact of Mitochondrial Respiration Inhibitors on ATP Synthesis: A Technical Overview

Disclaimer: Information regarding a specific compound designated "Mitochondrial respiration-IN-3" is not available in the public domain as of November 2025. This guide provides a comprehensive technical overview of the effects of hypothetical inhibitors of mitochondrial respiration on ATP synthesis, intended for researchers, scientists, and drug development professionals.

Introduction to Mitochondrial Respiration and ATP Synthesis

Mitochondria are the primary sites of cellular ATP production through a process called oxidative phosphorylation.[1][2] This process involves two tightly coupled components: the electron transport chain (ETC) and ATP synthase.[3][4] The ETC is a series of protein complexes (Complex I-IV) embedded in the inner mitochondrial membrane that transfer electrons from donors like NADH and FADH2 to a final electron acceptor, oxygen.[3][4][5] This electron transfer releases energy, which is used to pump protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the proton-motive force.[3][4][6]

ATP synthase (Complex V) then utilizes the energy stored in this proton gradient to drive the synthesis of ATP from ADP and inorganic phosphate (Pi).[1][3][7] The flow of protons back into the matrix through ATP synthase powers its catalytic activity.[3][7] The rate of oxygen consumption by the ETC is tightly coupled to the rate of ATP synthesis; this is known as respiratory control.[5]

Mechanism of Action of a Hypothetical Inhibitor: "Mito-Inhib-X"

For the purpose of this guide, we will consider a hypothetical inhibitor, "Mito-Inhib-X," which acts on Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. Inhibition of Complex I is a common mechanism for disrupting mitochondrial respiration.

Signaling Pathway of Mitochondrial Respiration

The following diagram illustrates the flow of electrons through the ETC and the generation of the proton gradient that drives ATP synthesis. A hypothetical inhibitor, "Mito-Inhib-X," is shown acting on Complex I.

Caption: Electron transport chain and oxidative phosphorylation with a hypothetical Complex I inhibitor.

Quantitative Effects of "Mito-Inhib-X" on ATP Synthesis

The inhibition of Complex I by "Mito-Inhib-X" would lead to a dose-dependent decrease in mitochondrial respiration and, consequently, a reduction in ATP synthesis. The following tables summarize hypothetical quantitative data from experiments on isolated mitochondria.

Effect on Oxygen Consumption Rate (OCR)

| Treatment | Substrate | State 3 Respiration (nmol O2/min/mg protein) | State 4 Respiration (nmol O2/min/mg protein) | Respiratory Control Ratio (RCR) |

| Vehicle | Pyruvate/Malate | 150 ± 12 | 30 ± 3 | 5.0 |

| Mito-Inhib-X (1 µM) | Pyruvate/Malate | 75 ± 8 | 28 ± 2 | 2.7 |

| Mito-Inhib-X (10 µM) | Pyruvate/Malate | 35 ± 5 | 25 ± 3 | 1.4 |

| Vehicle | Succinate | 180 ± 15 | 35 ± 4 | 5.1 |

| Mito-Inhib-X (10 µM) | Succinate | 175 ± 14 | 34 ± 3 | 5.1 |

State 3 respiration is ADP-stimulated, while State 4 is the resting state after ADP is consumed.[1] RCR is an indicator of mitochondrial coupling.

Effect on ATP Synthesis Rate

| Treatment | ATP Synthesis Rate (nmol ATP/min/mg protein) |

| Vehicle | 450 ± 35 |

| Mito-Inhib-X (1 µM) | 210 ± 25 |

| Mito-Inhib-X (10 µM) | 90 ± 15 |

Experimental Protocols

Isolation of Mitochondria from Cultured Cells

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Resuspend the cell pellet in mitochondrial isolation buffer (e.g., containing sucrose, EGTA, and a buffer like MOPS or HEPES).

-

Homogenize the cells using a Dounce homogenizer or a similar mechanical method.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a minimal volume of respiration buffer.

-

Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

Measurement of Mitochondrial Respiration

Mitochondrial oxygen consumption can be measured using a Clark-type oxygen electrode or a high-resolution respirometer.[8][9]

-

Calibrate the oxygen electrode system according to the manufacturer's instructions.

-

Add respiration buffer to the chamber and allow the signal to stabilize.

-

Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL).

-

Sequentially add substrates and inhibitors to measure different respiratory states. A typical substrate-inhibitor titration protocol is as follows:

-

Add Complex I substrates (e.g., pyruvate and malate) to measure LEAK respiration (State 4).

-

Add ADP to stimulate State 3 respiration.

-

Add oligomycin (ATP synthase inhibitor) to measure proton leak.

-

Add an uncoupler (e.g., FCCP) to measure maximal electron transport capacity.

-

Add a Complex I inhibitor (like rotenone or our hypothetical "Mito-Inhib-X") followed by a Complex III inhibitor (e.g., antimycin A) and a Complex IV inhibitor (e.g., sodium azide) to determine non-mitochondrial oxygen consumption.[9]

-

ATP Synthesis Assay

-

Incubate isolated mitochondria in respiration buffer with substrates (e.g., pyruvate and malate) and the compound of interest ("Mito-Inhib-X" or vehicle).

-

Initiate ATP synthesis by adding a known concentration of ADP.

-

After a defined incubation period (e.g., 5-10 minutes), stop the reaction by adding a deproteinizing agent (e.g., perchloric acid).

-

Neutralize the samples and centrifuge to remove precipitated protein.

-

Measure the ATP concentration in the supernatant using a luciferin/luciferase-based bioluminescence assay.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for assessing the impact of a mitochondrial respiration inhibitor.

Caption: Experimental workflow for evaluating a mitochondrial respiration inhibitor.

Conclusion

Inhibitors of mitochondrial respiration, such as the hypothetical "Mito-Inhib-X" acting on Complex I, are powerful tools for studying cellular bioenergetics and have potential therapeutic applications. By blocking the electron transport chain, these compounds directly impede the generation of the proton-motive force, leading to a significant reduction in ATP synthesis. The experimental protocols and data presentation formats outlined in this guide provide a framework for the comprehensive evaluation of such inhibitors. A thorough understanding of their effects on mitochondrial function is crucial for researchers and drug developers in various fields.

References

- 1. Experimenting with isolated mitochondria: state III respiration [ruf.rice.edu]

- 2. Mitochondrion - Wikipedia [en.wikipedia.org]

- 3. Khan Academy [khanacademy.org]

- 4. The Mitochondrion - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Regulation of mitochondrial respiration and apoptosis through cell signaling: cytochrome c oxidase and cytochrome c in ischemia/reperfusion injury and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular respiration - Wikipedia [en.wikipedia.org]

- 7. Metabolism - ATP Synthesis, Mitochondria, Energy | Britannica [britannica.com]

- 8. iworx.com [iworx.com]

- 9. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Mitochondrial Respiration-IN-3 and its Putative Role in Reactive Oxygen Species Production

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available information on "Mitochondrial respiration-IN-3" and provides a scientifically-grounded guide to its potential effects on reactive oxygen species (ROS) production. Direct experimental data on the impact of this specific compound on ROS is limited in publicly accessible literature. The experimental protocols and proposed mechanisms are based on the known actions of related compounds and established principles of mitochondrial biology.

Introduction to this compound

"this compound" is a research compound identified as a fluorine derivative of Dalfopristin.[1][2][3] It is characterized as a cell membrane-permeable molecule that acts as an inhibitor of mitochondrial translation.[1][2] Its primary described biological activity is the inhibition of glioblastoma stem cell proliferation.[1][2]

While its direct effects on reactive oxygen species (ROS) production have not been extensively documented, its mechanism of action as a mitochondrial translation inhibitor provides a strong basis for predicting its impact on mitochondrial redox homeostasis. This guide will explore the known properties of "this compound," its mechanism of action, and the probable consequences for ROS production, alongside proposed experimental approaches for its investigation.

Known Biological Activity and Quantitative Data

The principal reported activity of "this compound" is its cytostatic effect on glioblastoma stem cells. The available quantitative data for this compound is summarized below.

| Compound | Cell Line | Biological Effect | Parameter | Value | Reference |

| This compound | COMI (glioblastoma stem cells) | Inhibition of cell growth | GI50 | 6.73 μM (after 48h) | [1] |

| This compound | COMI (glioblastoma stem cells) | Inhibition of mitochondrial translation | - | Dose-dependent (0-5 μM, 48h) | [1] |

| This compound | COMI (glioblastoma stem cells) | Cell permeability | - | Increased permeability compared to Dalfopristin (at 100 μM, 3h) | [1] |

Mechanism of Action: Inhibition of Mitochondrial Translation

"this compound" functions by inhibiting the process of mitochondrial translation.[1][2] Mitochondria possess their own ribosomes (mitoribosomes) and synthesize a small number of essential proteins encoded by the mitochondrial DNA (mtDNA). These proteins are critical components of the electron transport chain (ETC) complexes required for oxidative phosphorylation.

By blocking mitochondrial translation, "this compound" is expected to disrupt the synthesis of these key ETC subunits. This leads to impaired assembly and function of the respiratory complexes, ultimately compromising mitochondrial respiration and ATP production.

Postulated Effects on Reactive Oxygen Species (ROS) Production

Inhibition of mitochondrial protein synthesis is strongly linked to alterations in ROS production.[4][5] The disruption of the electron transport chain is a primary mechanism for increased ROS generation. When the synthesis of ETC components is inhibited, the proper assembly and function of the respiratory complexes are compromised. This can lead to a "leaky" ETC, where electrons are prematurely transferred to molecular oxygen, resulting in the formation of superoxide radicals (O2•−), the primary mitochondrial ROS.

Furthermore, the fluorine moiety of "this compound" may also influence its effects on ROS. Studies on other fluorinated compounds have shown that they can directly impact mitochondrial function and induce oxidative stress.[6][7][8][9] Fluoride itself has been demonstrated to inhibit respiratory chain complexes and increase superoxide production.[6]

Experimental Protocols for Investigating ROS Production

To elucidate the precise effects of "this compound" on ROS production, a series of targeted experiments are required. The following protocols provide a framework for such an investigation.

Measurement of Mitochondrial Respiration

Objective: To determine the effect of "this compound" on the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

Methodology: Seahorse XF Analyzer

-

Cell Seeding: Plate the cells of interest (e.g., glioblastoma stem cells) in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

-

Compound Treatment: The following day, treat the cells with a range of concentrations of "this compound" (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control.

-

Assay Preparation: Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine) and incubate the plate in a CO2-free incubator.

-

Mito Stress Test: Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

Data Analysis: Analyze the OCR data to determine the impact of "this compound" on key parameters of mitochondrial function.

Detection and Quantification of Mitochondrial Superoxide

Objective: To specifically measure the production of superoxide, the primary mitochondrial ROS, in response to "this compound" treatment.

Methodology: MitoSOX Red Staining

-

Cell Culture and Treatment: Culture cells on glass-bottom dishes or in multi-well plates and treat with "this compound" at various concentrations and time points.

-

Staining: Following treatment, wash the cells with warm buffer (e.g., HBSS) and incubate with MitoSOX Red reagent (typically 5 µM) for 10-30 minutes at 37°C, protected from light.

-

Imaging and Quantification:

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm).

-

Flow Cytometry: For a quantitative analysis of a larger cell population, detach the cells, stain with MitoSOX Red, and analyze using a flow cytometer.

-

-

Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of mitochondrial superoxide in treated versus control cells.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To evaluate the effect of "this compound" on the mitochondrial membrane potential, a key indicator of mitochondrial health and function.

Methodology: JC-1 Staining

-

Cell Culture and Treatment: Treat cells with "this compound" as described in the previous protocols.

-

Staining: Incubate the cells with JC-1 dye (typically 2-10 µg/mL) for 15-30 minutes at 37°C.

-

Analysis:

-

In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm).

-

In cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence (~529 nm).

-

Analyze the ratio of red to green fluorescence using fluorescence microscopy or flow cytometry.

-

-

Data Interpretation: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, which can be a consequence of ETC dysfunction and a trigger for apoptosis.

Conclusion